molecular formula C16H25NO2 B5279953 4-(2-ETHYLPIPERIDINO)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE

4-(2-ETHYLPIPERIDINO)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B5279953
M. Wt: 263.37 g/mol
InChI Key: CZEWJLLRPFPNGW-UHFFFAOYSA-N
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Description

4-(2-Ethylpiperidino)-1-oxaspiro[45]dec-3-en-2-one is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehydes, leading to a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve high-yield and cost-effective synthesis routes. For instance, the use of Suzuki coupling reactions has been reported for the synthesis of similar spirocyclic derivatives . This method involves the coupling of boronic acids with halogenated intermediates, followed by deprotection steps to yield the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

4-(2-Ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of the piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-13-8-4-7-11-17(13)14-12-15(18)19-16(14)9-5-3-6-10-16/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEWJLLRPFPNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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